[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
Description
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is a chiral tertiary amine featuring a pyrrolidine core substituted with a benzyl-ethyl-amine group and a 2-aminoethyl side chain. Its molecular weight is 247.39 g/mol (CAS: 1353964-79-0), and it has been listed as a discontinued product by suppliers such as CymitQuimica . The compound’s stereochemistry (R-configuration) and structural features make it relevant for applications in medicinal chemistry, particularly in targeting receptors with chiral recognition sites.
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJMQKGNXNBQY-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl-ethyl-amine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyrrolidine- and piperidine-derived amines. Below, it is compared to structural analogs, stereoisomers, and ring-variant derivatives.
Structural Analogs with Varying Alkyl Substituents
- Ethyl vs. Methyl : The ethyl substituent in the target compound increases molecular weight by ~14 g/mol compared to the methyl analog, likely enhancing lipophilicity and steric interactions in binding pockets .
- Isopropyl/Cyclopropyl : These bulkier groups may improve receptor affinity in hydrophobic environments but could reduce solubility .
Stereoisomeric Variants
- Stereochemical Impact : The (R)-configuration may exhibit distinct binding kinetics compared to the (S)-isomer, particularly in chiral environments such as G-protein-coupled receptors (GPCRs) .
Ring Variants: Pyrrolidine vs. Piperidine Derivatives
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine | Piperidine | Data unavailable | Six-membered ring; altered conformation |
- Pyrrolidine vs. In contrast, the six-membered piperidine core allows for more flexible spatial arrangements .
Electronic and Functional Group Modifications
- 3,3-Difluoro-4-methoxypyrrolidine HCl (CAS: 1638764-85-8): Incorporates fluorine and methoxy groups, which introduce electron-withdrawing and donating effects, respectively. This contrasts with the target compound’s lack of such substituents, highlighting differences in electronic properties and metabolic stability .
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is a complex organic compound characterized by a pyrrolidine ring and an aminoethyl group, which contributes to its potential biological activity. This compound has garnered interest in pharmacological research due to its structural features that suggest interactions with various biological targets.
The molecular formula of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is C15H25N3, with a molecular weight of approximately 251.38 g/mol . The structure includes a benzyl group attached to the nitrogen of the pyrrolidine ring, which is hypothesized to influence its binding affinity and activity against specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its interaction with G-protein-coupled receptors (GPCRs) and other molecular targets. The mechanism involves modulation of receptor activity, which can lead to alterations in various biochemical pathways. Understanding the precise interaction dynamics requires further investigation through binding assays and functional studies.
Biological Activity Overview
Research indicates that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine exhibits several biological activities, including:
- Neurotransmitter Modulation : The compound may act on neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : There are indications that the compound could possess antimicrobial properties, warranting further exploration in the context of antibiotic resistance .
Study 1: Neurotransmitter Receptor Interaction
A study investigated the binding affinity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine to various neurotransmitter receptors. Results indicated significant binding to serotonin receptors, suggesting potential applications in treating mood disorders .
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which it could mitigate inflammatory responses, highlighting its therapeutic potential in autoimmune diseases .
Study 3: Antimicrobial Activity
Research conducted on bacterial strains showed that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine exhibited inhibitory effects against Gram-positive bacteria. This finding supports its potential use as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-amines | Piperidine derivative | Neurotransmitter modulation |
| [(R)-1-(2-Amino-propyl)-pyrrolidin-3-yl]-benzyl-amines | Pyrrolidine derivative | Anti-inflammatory effects |
| [(S)-1-(2-Amino-methyl)-piperidin-3-yl]-benzyl-amines | Piperidine derivative | Antimicrobial activity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
